N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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Description
N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide derivatives have been investigated for their potential anti-inflammatory and analgesic activities. A study by Küçükgüzel et al. (2013) found that certain derivatives, such as N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Anticancer Properties
Some derivatives of this compound have been explored for their anticancer properties. Studies have focused on synthesizing and characterizing derivatives that demonstrate promising activity against various human cancer cell lines. For instance, a study conducted by Yakantham et al. (2019) synthesized derivatives that were tested for their anticancer activity against breast, lung, prostate, and breast cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
Antimicrobial and Antibacterial Activities
The synthesis and evaluation of derivatives of this compound for antimicrobial and antibacterial activities have been a significant area of research. Tien et al. (2016) synthesized derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles and tested them for their antimicrobial activity against bacteria, mold, and yeast, demonstrating effectiveness in this domain (Tien et al., 2016).
Enzyme Inhibition Properties
The compound and its derivatives have also been researched for their potential as enzyme inhibitors. A study by Mishra et al. (2016) designed and synthesized derivatives that were screened for their inhibition potential against human carbonic anhydrase isoenzymes, with some derivatives showing modest inhibition potency (Mishra et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been explored for their potential as corrosion inhibitors. Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulphuric acid. Their findings suggested protective layer formation on the mild steel surface, indicating the compound's effectiveness in this application (Ammal et al., 2018).
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-7-9-16(10-8-14)20-22-21(27-23-20)19-18(11-12-28-19)29(25,26)24(3)17-6-4-5-15(2)13-17/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISECUQKUKLHKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.